N-(1-phenylethylidene)hydroxylamine
Description
Context and Significance within Contemporary Organic Chemistry
N-(1-phenylethylidene)hydroxylamine serves as a crucial building block and intermediate in modern organic synthesis. fiveable.me Its oxime functional group, characterized by a carbon-nitrogen double bond with a hydroxyl group attached to the nitrogen, imparts a unique reactivity that allows for a variety of chemical transformations. ontosight.aiontosight.ai The compound is a cornerstone in the study of nucleophilic addition reactions and is instrumental in the synthesis of nitrogen-containing compounds like imines and enamines. fiveable.me
One of the most significant reactions involving acetophenone (B1666503) oxime is the Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide. libretexts.orgwikipedia.org This rearrangement has profound industrial applications, particularly in the synthesis of precursors for polymers like Nylon 6. wikipedia.orgunive.it The study of the kinetics and mechanism of the Beckmann rearrangement of acetophenone oxime, particularly in the presence of various acid catalysts, remains an active area of research. unive.itrsc.org Furthermore, the oxime functionality can be exploited in the formation of other valuable organic molecules, including oxime ethers and N-hydroxyamines. smolecule.com
Historical Development of Acetophenone Oxime Research
The investigation of oximes dates back to the late 19th century, with the discovery of the Beckmann rearrangement by the German chemist Ernst Otto Beckmann in 1886. libretexts.orgwikipedia.org His work laid the foundation for understanding the transformation of ketoximes, like acetophenone oxime, into amides. libretexts.org Early research focused on elucidating the mechanism of this rearrangement, with studies involving various reagents such as phosphorus pentachloride. libretexts.org
Over the decades, research on acetophenone oxime has evolved significantly. The development of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, has allowed for detailed characterization of the compound and its reaction products. arpgweb.commisuratau.edu.ly Investigations have expanded to include the use of various catalysts to improve the efficiency and selectivity of the Beckmann rearrangement, including solid acid catalysts like zeolites and organocatalysts like trifluoroacetic acid. unive.itrsc.org More recent research has also explored the synthesis and biological activities of derivatives of acetophenone oxime. ontosight.aiarpgweb.com
Core Research Objectives and Scope of Investigation
The primary research objectives concerning this compound are multifaceted and continue to expand. A central focus remains the optimization of the Beckmann rearrangement to produce amides with high yield and selectivity. unive.it This includes the development of more environmentally friendly and cost-effective catalytic systems. unive.itrsc.org
Another key objective is the exploration of the synthetic utility of acetophenone oxime beyond the Beckmann rearrangement. This involves investigating its use in the synthesis of novel heterocyclic compounds and other functionalized molecules. rsc.org The study of the stereochemistry of acetophenone oxime, which can exist as E/Z isomers, and its influence on reaction outcomes is also an important area of investigation. arpgweb.commisuratau.edu.lyresearchgate.net
Furthermore, researchers are interested in the fundamental chemical properties of the compound, including its crystal structure and spectroscopic characteristics. rsc.orgchemicalbook.com This data is crucial for understanding its reactivity and for the development of theoretical models to predict its behavior in chemical reactions. rsc.org
Detailed Research Findings
Synthesis and Spectroscopic Data
This compound is typically synthesized by the reaction of acetophenone with hydroxylamine (B1172632), often in the presence of a base. arpgweb.comrepec.org The reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon of acetophenone. fiveable.me Studies have reported the synthesis of acetophenone oxime and its derivatives in moderate to good yields. arpgweb.comrepec.org
The structural characterization of this compound has been extensively carried out using various spectroscopic methods. The data obtained from these analyses are crucial for confirming the structure of the compound and for understanding its electronic and geometric properties.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations | Reference |
| ¹H NMR (CDCl₃) | δ = 7.80-7.50 (m, 2H), 7.50-7.20 (m, 3H), 2.30 (s, 3H) | rsc.org |
| ¹³C NMR (CDCl₃) | δ = 156.2, 136.7, 129.4, 128.7, 126.2, 12.5 | rsc.org |
| IR (liquid film) | ν = 3249, 1449, 1370, 1302, 1005, 925 cm⁻¹ | rsc.org |
Note: NMR chemical shifts (δ) are given in parts per million (ppm) and IR absorption frequencies (ν) are in reciprocal centimeters (cm⁻¹).
Research has also shown that acetophenone oxime can exist as a mixture of E/Z isomers, with the ratio depending on the reaction conditions. arpgweb.commisuratau.edu.lyresearchgate.net The ¹H NMR spectrum can be used to distinguish between these isomers. misuratau.edu.ly
The Beckmann Rearrangement
The Beckmann rearrangement of this compound to acetanilide (B955) is a well-studied reaction. unive.itrsc.org The reaction is typically catalyzed by strong acids like sulfuric acid. rsc.org The kinetics of this rearrangement have been investigated, and it is understood to proceed through the formation of a nitrilium ion intermediate. rsc.org
Table 2: Catalysts for the Beckmann Rearrangement of Acetophenone Oxime
| Catalyst | Conditions | Product | Reference |
| Sulfuric Acid | 70-98% H₂SO₄ | Acetanilide | rsc.org |
| Trifluoroacetic Acid (TFA) | TFA/substrate > 3 | N-phenylacetamide | unive.it |
| Zeolite H-beta | 423 K or above | Acetanilide and N-methyl benzamide | rsc.org |
Recent studies have focused on using more sustainable and reusable catalysts. For example, trifluoroacetic acid has been shown to be an effective organocatalyst for the rearrangement, providing high selectivity and yield. unive.it Solid acid catalysts like zeolites have also been employed, offering advantages in terms of catalyst separation and recycling. rsc.org
Properties
CAS No. |
50314-86-8 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N 1 Phenylethylidene Hydroxylamine and Analogues
Classical Condensation Pathways
The most traditional and widely used method for synthesizing oximes is the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and hydroxylamine (B1172632). wikipedia.orgnih.govbyjus.com
The direct reaction of acetophenone (B1666503) with hydroxylamine is the standard method for producing N-(1-phenylethylidene)hydroxylamine. Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine for the reaction to proceed. The reaction conditions, including the choice of base, solvent, and temperature, significantly influence the reaction time and yield.
One established procedure involves reacting acetophenone with hydroxylamine hydrochloride in ethanol (B145695) with pyridine (B92270) as the base. The mixture is heated, typically to around 60 °C, for over an hour. orgsyn.org After workup and purification, this method provides the desired acetophenone oxime. Another common protocol uses a weaker base, such as sodium acetate (B1210297), in a solvent like aqueous methanol. The reaction is often run at reflux temperature for several hours. orgsyn.org A study comparing isomeric ratios found that the reaction of acetophenone and hydroxylamine hydrochloride under basic conditions yielded 31% of the product, which was confirmed to be a mixture of E- and Z-isomers. misuratau.edu.ly
Optimization of these conditions is crucial for maximizing yield and minimizing reaction time. The choice of base is critical; strong bases can lead to side reactions, while weak bases may result in slow conversion. The solvent system must be able to dissolve both the organic ketone and the inorganic hydroxylamine salt.
| Precursor | Reagents | Solvent | Conditions | Yield | Reference |
| Acetophenone | Hydroxylamine HCl, Pyridine | Ethanol | 60 °C, 75 min | 66% (as O-acetyl oxime) | orgsyn.org |
| Acetophenone | Hydroxylamine HCl, Sodium Acetate | Methanol | 80 °C, 3 h | Not specified, crude used in next step | orgsyn.org |
| Acetophenone | Hydroxylamine HCl, Base | Not specified | Basic conditions | 31% | misuratau.edu.ly |
Note: The 66% yield reported in one study corresponds to the subsequent O-acetylated derivative, not the direct oxime product. orgsyn.org
The condensation reaction is not limited to acetophenone. A wide array of substituted aromatic, aliphatic, and heterocyclic carbonyl compounds can be converted into their corresponding oximes using similar methodologies. nih.gov This versatility allows for the synthesis of a broad family of this compound analogues. For instance, ketones with various substituents on the phenyl ring can react with hydroxylamine to produce oximes with diverse electronic and steric properties. The reaction conditions may need slight adjustments depending on the reactivity of the specific carbonyl precursor.
Advanced and Green Synthetic Approaches
In response to the growing need for environmentally benign chemical processes, several advanced and "green" methods for oxime synthesis have been developed. These approaches aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. nih.govijprajournal.com
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. While the direct enzymatic condensation of acetophenone and hydroxylamine is not widely documented, related chemoenzymatic processes have been successfully developed for oxime synthesis. One such strategy involves the transformation of benzylamines into oximes. rsc.org This one-pot, two-step process operates at 30 °C and uses a lipase-catalyzed perhydrolysis reaction to form a peracid intermediate, which then chemically oxidizes the amine to the corresponding oxime with high yields (71-98%) and selectivity. rsc.org Furthermore, enzymes from the cytochrome P450 (CYP450) family have been shown to oxidize C=N-OH moieties in amidoximes and oximes, indicating a biological pathway for their transformation. nih.gov
The catalysis of oxime formation has also been explored using small organic molecules. Aniline and its derivatives have been identified as effective nucleophilic catalysts for oxime ligation, significantly enhancing reaction rates, especially at neutral pH where the uncatalyzed reaction can be slow. nih.govnih.gov For example, p-phenylenediamine (B122844) was found to be a superior catalyst to aniline, increasing the rate of a model oxime ligation by 120-fold compared to the uncatalyzed reaction at pH 7. nih.gov
Significant progress has been made in developing sustainable protocols for oxime synthesis that align with the principles of green chemistry. These methods often involve solvent-free conditions, the use of less toxic catalysts, and energy-efficient techniques like microwave irradiation. ijprajournal.comnumberanalytics.com
One notable approach is "grindstone chemistry," a solventless method where solid reactants are ground together at room temperature. nih.gov The synthesis of oximes from various carbonyl compounds and hydroxylamine hydrochloride has been achieved in excellent yields using bismuth(III) oxide (Bi₂O₃) or antimony(III) oxide (Sb₂O₃) as a catalyst under these solvent-free conditions. nih.govresearchgate.net This method is rapid, minimizes waste, and avoids the pollution associated with organic solvents. nih.gov
Other green protocols include:
Use of Natural Acids: Aqueous extracts from sources like citrus fruits have been employed as natural acid catalysts for oxime formation, providing an environmentally friendly alternative to conventional acid catalysts. ijprajournal.com
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and improve yields compared to conventional heating methods. ijprajournal.com Reactions are often performed in water, a green solvent. researchgate.net
Water as a Solvent: Performing the reaction in water with a suitable catalyst, such as N,N′,N″-trihydroxyisocyanuric acid for the aerobic oxidation of benzylamines to oximes, presents a practical and environmentally sound option. organic-chemistry.org
| Green Method | Catalyst/Medium | Conditions | Advantages | Reference |
| Grindstone Chemistry | Bi₂O₃ or Sb₂O₃ | Solvent-free, Room Temp. | Rapid, High Yield, Minimal Waste | nih.govresearchgate.net |
| Natural Acid Catalysis | Citrus Limetta Juice etc. | Aqueous | Environmentally benign catalyst | ijprajournal.com |
| Microwave Irradiation | Water | Microwave heating | Reduced reaction time, High efficiency | ijprajournal.comresearchgate.net |
| Aerobic Oxidation | N,N′,N″-trihydroxyisocyanuric acid | Water | Uses air as oxidant, Green solvent | organic-chemistry.org |
Preparation of this compound Derivatives
This compound serves as a precursor for various derivatives, primarily through reactions involving its hydroxyl group. These derivatives are important in organic synthesis and can act as intermediates for more complex molecules.
A common derivatization is the O-acylation of the oxime. For example, acetophenone O-acetyl oxime can be readily prepared by treating acetophenone oxime with acetic anhydride (B1165640) in the presence of a base like pyridine. orgsyn.orgorgsyn.org This reaction is typically fast and proceeds at room temperature.
Another important class of derivatives is N,O-disubstituted hydroxylamines. These can be synthesized through methods like the catalytic reduction of oxime ethers. mdpi.com For instance, the hydrogenation of ketoxime derivatives using specific catalysts can selectively reduce the C=N bond without cleaving the N-O bond. mdpi.com Additionally, hydroxylamine derivatives have gained attention as nitrogen-radical precursors in visible-light photochemistry, opening up novel synthetic transformations. nih.gov The synthesis of symmetrically substituted N,N-dihydrocarbylhydroxylamines can be achieved in a single step by reacting an aldehyde and hydroxylamine hydrochloride in an alcoholic solvent in the presence of hydrogen and a hydrogenation catalyst. google.com
Mechanistic Studies of N 1 Phenylethylidene Hydroxylamine Reactivity
Fundamental Reaction Mechanisms
The fundamental reaction mechanisms of N-(1-phenylethylidene)hydroxylamine are characterized by nucleophilic addition and elimination processes, which are central to its formation and subsequent reactions.
Nucleophilic Addition and Elimination Processes
The formation of this compound from acetophenone (B1666503) and hydroxylamine (B1172632) is a classic example of a nucleophilic addition-elimination reaction. libretexts.orgopenstax.org The process is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of acetophenone. libretexts.orgopenstax.org This is followed by a proton transfer to form a tetrahedral intermediate known as a carbinolamine. libretexts.orgopenstax.org
The general mechanism can be summarized in the following steps:
Nucleophilic attack: The lone pair of electrons on the nitrogen of hydroxylamine attacks the carbonyl carbon of acetophenone. libretexts.org
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org
Protonation of the hydroxyl group: An acid catalyst protonates the hydroxyl group of the carbinolamine. openstax.org
Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion. libretexts.org
Deprotonation: A base (such as water or another molecule of hydroxylamine) removes a proton from the nitrogen to form the stable oxime. libretexts.org
Kinetics and Thermodynamics of Formation Reactions
The rate of formation of this compound is significantly dependent on the pH of the reaction medium. openstax.org The reaction is slow at both very high and very low pH and reaches a maximum rate at a weakly acidic pH, typically around 4 to 5. openstax.org At low pH, most of the amine nucleophile is protonated and therefore non-nucleophilic. At high pH, there is not enough acid to effectively catalyze the dehydration of the carbinolamine intermediate. openstax.org
Studies on the formation of hydroxymethylamines from aromatic amines and formaldehyde (B43269) have shown that the equilibrium constants for carbinolamine formation are relatively small and show a modest dependence on the basicity of the amine. nih.gov The formation constants for cationic hydroxymethylamines from cationic amines are significantly less favorable than for the neutral species. nih.gov
The kinetics of the Beckmann rearrangement of acetophenone oximes have been studied in concentrated sulfuric acid. rsc.orglookchem.com The rate of rearrangement is dependent on the acidity of the medium. rsc.orglookchem.com
Rearrangement Reactions
This compound is well-known to undergo rearrangement reactions, most notably the Beckmann rearrangement, which is of significant industrial and synthetic importance.
The Beckmann Rearrangement: Comprehensive Mechanistic Insights
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the case of this compound, the rearrangement yields N-phenylacetamide (acetanilide). The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous expulsion of water. wikipedia.orgorganic-chemistry.org This migration step is the key feature of the Beckmann rearrangement. masterorganicchemistry.com
The migration of the phenyl group leads to the formation of a nitrilium ion intermediate. rsc.orglookchem.com Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by deprotonation, gives the enol form of the amide, which then tautomerizes to the more stable amide product. wikipedia.org
Various acids can catalyze the Beckmann rearrangement, including sulfuric acid, polyphosphoric acid, and trifluoroacetic acid (TFA). wikipedia.orgunive.it Studies using TFA as a catalyst have proposed a mechanism involving the formation of an oxime ester of trifluoroacetic acid, which then rearranges to a trifluoroacetyl acetamide (B32628) intermediate. unive.it This intermediate is key to the catalytic cycle. unive.it
Computational studies on the Beckmann rearrangement of acetone (B3395972) oxime have provided further mechanistic details, suggesting a transition state where the migrating group moves to the nitrogen in a concerted fashion as the hydroxyl group is expelled. wikipedia.org
Investigating Stereoselectivity in Rearrangement Products
The Beckmann rearrangement is a stereospecific reaction. wikipedia.org The group that migrates is the one that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.org For ketoximes like this compound, which can exist as (E) and (Z) isomers, the stereochemistry of the starting oxime determines the structure of the resulting amide.
In the case of (E)-N-(1-phenylethylidene)hydroxylamine, the phenyl group is anti to the hydroxyl group. Therefore, upon rearrangement, the phenyl group migrates, leading to the formation of N-phenylacetamide. Conversely, in the (Z)-isomer, the methyl group is anti to the hydroxyl group, and its migration would lead to N-methylbenzamide.
Under certain reaction conditions, racemization of the oxime geometry can occur, leading to the formation of both regioisomeric amide products. wikipedia.org Solid-state NMR studies of the Beckmann rearrangement of acetophenone oxime over zeolite catalysts have shown the formation of both acetanilide (B955) and N-methyl benzamide, indicating that under these conditions, both phenyl and methyl group migration can occur. rsc.org
Oxidation and Reduction Chemistry
This compound can undergo both oxidation and reduction reactions, leading to a variety of products.
The hydroxylamine functional group can be oxidized to form nitroso or nitro compounds. For instance, oxidation of N-phenylhydroxylamine with dichromate gives nitrosobenzene. wikipedia.org
Reduction of this compound can lead to the corresponding primary amine, 1-phenylethanamine. Catalytic hydrogenation is a common method for this transformation. For example, iridium-catalyzed transfer hydrogenation can selectively reduce oximes to hydroxylamines. Further reduction of the hydroxylamine would yield the amine.
The electrochemical reduction of nitric oxide has been shown to produce hydroxylamine efficiently using an iron–nitrogen-doped carbon catalyst. nih.gov While not directly involving this compound, this highlights a modern approach to hydroxylamine synthesis.
Pathways to Nitrone Formation
Nitrones are versatile 1,3-dipoles widely employed in cycloaddition reactions for the synthesis of heterocyclic compounds. wikipedia.org The conversion of oximes, such as this compound, to nitrones is a key transformation. While direct N-alkylation of oximes can in principle yield nitrones, this approach is often hampered by competing O-alkylation. wikipedia.org More common and effective pathways involve the oxidation of corresponding N,N-disubstituted hydroxylamines or the condensation of N-monosubstituted hydroxylamines with carbonyl compounds. wikipedia.orgchimia.ch
In the context of this compound, its formation can be a precursor step to nitrone synthesis. For instance, a metal-free photochemical transformation of nitroalkanes can lead to the in-situ formation of hydroxylamines, which then condense with carbonyl compounds to yield nitrones. nih.gov A proposed mechanism involves the two-electron reduction of a nitroalkane to a dianion, followed by protonation and dehydration to form a nitroso intermediate. This intermediate is further reduced to a hydroxylamine, which subsequently condenses with an aldehyde or ketone to form the final nitrone product. nih.gov The progress of such reactions can be monitored using techniques like 1H NMR spectroscopy to identify intermediates and elucidate the reaction mechanism. nih.gov
Another general and straightforward method for nitrone formation is the direct oxidation of N,N-disubstituted hydroxylamines. chimia.ch Various oxidizing agents have been employed for this purpose, with mercuric oxide being a classical reagent. wikipedia.org More modern and milder methods utilize reagents like Oxone in a biphasic medium, which offers high efficiency and tolerance for various functional groups. organic-chemistry.org The choice of oxidant and reaction conditions can be crucial, especially when dealing with highly functionalized substrates, to ensure high regioselectivity and yield. chimia.ch
The table below summarizes common methods for nitrone synthesis that are mechanistically relevant to the transformation of this compound derivatives.
| Method | Precursor | Reagents | Key Mechanistic Feature | Citation |
| Oxidation | N,N-Disubstituted Hydroxylamine | Mercuric Oxide, Oxone | Oxidation of the hydroxylamine nitrogen. | wikipedia.orgchimia.chorganic-chemistry.org |
| Condensation | N-Monosubstituted Hydroxylamine & Carbonyl Compound | - | Nucleophilic attack of hydroxylamine on the carbonyl carbon followed by dehydration. | wikipedia.orgmdpi.com |
| Photochemical Transformation | Nitroalkane & Carbonyl Compound | Photoredox Catalyst (e.g., 4CzIPN), Amine Reductant | In-situ formation of a hydroxylamine intermediate. | nih.gov |
| N-Alkylation | Oxime | Electrophile | Direct alkylation of the nitrogen atom; often competes with O-alkylation. | wikipedia.org |
Stereoselective Reduction to Amines and Hydroxylamines
The reduction of the C=N bond in oximes and their derivatives is a fundamental route to obtaining chiral amines and hydroxylamines, which are valuable building blocks in medicinal chemistry and materials science. The stereochemical outcome of these reductions is of paramount importance.
The reduction of compounds structurally similar to this compound, such as N-(1-phenylethylidene)arylamines (Schiff bases), has been achieved with high yields using reagents like zinc borohydride. researchgate.net In some cases, subsequent acid treatment is necessary to liberate the free amine from an amine-borane complex. researchgate.net For the stereoselective reduction of oximes to hydroxylamines, catalytic methods are highly sought after to avoid the use of stoichiometric and often pyrophoric reducing agents. mdpi.com
Recent advancements have demonstrated the asymmetric reduction of oximes using earth-abundant metal catalysts, such as nickel, under hydrogen pressure. mdpi.com These reactions can proceed with excellent yields and high enantiomeric excess, affording chiral N,O-disubstituted hydroxylamines. mdpi.com The success of these catalytic systems often relies on the use of chiral ligands that create a chiral environment around the metal center, thereby directing the approach of the hydride to one face of the C=N double bond. A variety of functional groups, including aryl halides and nitro groups, are often well-tolerated in these transformations. mdpi.com
The selective reduction of the C=N bond without cleaving the labile N-O bond is a key challenge in the synthesis of hydroxylamines from oxime ethers. mdpi.com While traditional methods relied on stoichiometric borohydrides or hydrosilanes, modern catalytic approaches offer greater control and efficiency. mdpi.com
The table below presents examples of reducing agents and catalytic systems used for the stereoselective reduction of C=N bonds in precursors structurally related to this compound.
| Product Type | Precursor Type | Reducing Agent/Catalyst | Key Features | Citation |
| Amines | N-(1-phenylethylidene)arylamines | Zinc Borohydride | High yield; may require acid workup. | researchgate.net |
| N,O-Disubstituted Hydroxylamines | Ketoximes | Nickel Catalyst, H₂ | Asymmetric reduction, high enantiomeric excess, tolerates various functional groups. | mdpi.com |
| Allylic N,O-Disubstituted Hydroxylamines | Allylic Oximes | Palladium Catalyst | Asymmetric synthesis followed by reduction. | mdpi.com |
| N-Arylhydroxylamines | Nitroarenes | Ruthenium Nanoparticle Catalyst, Hydrazine | Selective reduction under mild conditions. | researchgate.net |
Tautomerism and Isomerization Research
The structural dynamics of this compound, specifically its potential for tautomerism and conformational changes, are crucial for understanding its reactivity and spectroscopic properties. Computational and experimental methods have been instrumental in elucidating these phenomena in related molecular systems.
Computational and Experimental Elucidation of Tautomeric Forms
This compound can, in principle, exist in tautomeric forms, most notably the oxime form and the less common nitrone (or imino hydroxylamine) form. Theoretical studies on analogous systems, such as N-hydroxy amidines, have provided significant insights into the relative stabilities and interconversion barriers of such tautomers. nih.govresearchgate.net
Density Functional Theory (DFT) calculations have been employed to investigate the kinetic and thermodynamic parameters of tautomeric equilibria. nih.gov For N-hydroxy amidines, studies have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer by approximately 4-10 kcal/mol. nih.gov Crucially, the energy barrier for the interconversion between these tautomers is calculated to be quite high, in the range of 33-71 kcal/mol, suggesting that spontaneous tautomerization at room temperature is unlikely. nih.gov However, the presence of solvent molecules, such as water, can significantly lower this activation barrier to around 9-20 kcal/mol through a solvent-assisted proton transfer mechanism, making the interconversion more feasible. nih.gov
Experimental techniques such as NMR and IR spectroscopy, in conjunction with X-ray crystallography, are powerful tools for identifying the predominant tautomeric form in solution and in the solid state. researchgate.net For example, studies on N-salicylidene-p-X-aniline compounds have used excitation fluorescence spectroscopy to measure the thermodynamic properties of the enol-imine ⇌ keto-amine tautomeric equilibrium in solution. rsc.org
The following table summarizes the key findings from computational and experimental studies on tautomerism in systems analogous to this compound.
| System Studied | Methodology | Key Findings | Citation |
| N-hydroxy amidines | DFT Calculations (B3LYP, CBS-QB3) | Amide oxime tautomer is more stable; high energy barrier for interconversion in the gas phase, which is lowered by solvent assistance. | nih.govresearchgate.net |
| N-substituted pyrazoles | NMR, IR, X-ray, DFT | The tautomer with both carbonyl and thione groups was found to be the most stable. | researchgate.net |
| N-salicylidene-p-X-anilines | Fluorescence Spectroscopy, AM1, HF/3-21G | Determined thermodynamic properties of the enol-imine ⇌ keto-amine equilibrium in methanol. | rsc.org |
Conformational Analysis and Rotational Barriers
The presence of single bonds in this compound allows for rotation, leading to different conformations. The rotation around the C-N and N-O bonds, as well as the C-phenyl bond, will have associated energy barriers that dictate the conformational preferences of the molecule.
Computational methods, particularly ab initio molecular orbital theory and DFT, are widely used to calculate rotational energy barriers. anu.edu.auresearchgate.net For molecules with similar structural motifs, such as N,N-dialkylamides and ureas, the rotational barrier around the C(sp²)-N bond is significant due to the partial double bond character arising from resonance. For instance, the rotational barrier in N,N-dimethylacetamide has been determined experimentally using variable-temperature NMR spectroscopy. researchgate.net
In substituted ureas, the barrier to rotation about the C(sp²)-N bond is in the range of 8.6-9.4 kcal/mol. researchgate.net The rotation of substituent groups, such as a phenyl group, also has a distinct energy barrier, which for phenylurea is calculated to be around 2.4 kcal/mol. researchgate.net The nature of the substituents and the solvent environment can influence these rotational barriers. nih.govresearchgate.net For example, in amine-substituted [s]-triazines, protonation leads to an increase in the rotational barrier around the triazine-N bond due to enhanced π-bond character. nih.gov
Experimental determination of rotational barriers is often achieved through dynamic NMR spectroscopy. researchgate.net By monitoring the coalescence of signals from different conformers as a function of temperature, the rate of interconversion and the free energy of activation (ΔG‡) for rotation can be calculated using the Eyring equation. researchgate.net
The table below provides representative rotational energy barriers for functional groups and bonds relevant to the conformational analysis of this compound.
| Molecule/System | Bond/Group Rotation | Calculated/Measured Barrier (kcal/mol) | Methodology | Citation |
| Alkylureas | C(sp²)-N | 8.6 - 9.4 | MP2 | researchgate.net |
| Phenylurea | Phenyl group | 2.4 | MP2 | researchgate.net |
| N,N-Dimethylacetamide | C-N | ~16.9-20.1 | Experimental (NMR), Computational | researchgate.net |
| Amine-substituted [s]-triazines | Triazine-N | 15.1 - 17.7 (neutral), 16.4 - 17.6 (protonated) | Experimental (NMR) | nih.gov |
Coordination Chemistry and Catalytic Applications of N 1 Phenylethylidene Hydroxylamine
Ligand Design and Metal Complexation
The foundation of the catalytic utility of N-(1-phenylethylidene)hydroxylamine lies in its behavior as a ligand in the formation of transition metal complexes. The presence of both nitrogen and oxygen atoms provides multiple coordination sites, making it a versatile building block in the design of catalysts.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired complex. For instance, complexes can be prepared in an alcoholic medium, where the mixture of the metal salt and the ligand is refluxed to facilitate the reaction, often resulting in the precipitation of the crystalline complex upon cooling. nih.govresearchgate.net
The general procedure for synthesizing these complexes can be summarized as follows:
Dissolution of the this compound ligand in a suitable solvent, such as ethanol (B145695) or dichloromethane. nih.govnih.gov
Addition of a stoichiometric amount of the transition metal precursor, for example, a metal chloride or acetate (B1210297) salt. nih.govnih.gov
The reaction mixture is stirred, sometimes under an inert atmosphere and with heating, for a period ranging from a few hours to overnight to ensure complete formation of the complex. researchgate.netnih.gov
Isolation of the product is typically achieved through filtration, followed by washing with a suitable solvent to remove any unreacted starting materials. Recrystallization can be employed to obtain the complex in high purity. nih.gov
Characterization of the resulting metal complexes is crucial to confirm their formation and elucidate their structure. A variety of analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to analyze the ligand environment upon coordination to the metal center. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination modes of the ligand by observing shifts in the vibrational frequencies of key functional groups, such as the C=N and N-O bonds, upon complexation. nih.gov
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in determining the geometry of the coordination sphere. nih.govnih.gov
Elemental Analysis: Provides the elemental composition of the complex, which is used to confirm its stoichiometry. nih.gov
Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which provides insight into the oxidation state and electron configuration of the metal center. nih.gov
| Complex Type | Synthesis Method | Characterization Techniques |
| General Transition Metal Complexes | Reaction of ligand with metal salt in a solvent like ethanol. nih.gov | NMR, IR, UV-Vis, Elemental Analysis, Magnetic Susceptibility. nih.govnih.gov |
| Palladium Complexes | Reaction of [Pd(allyl/indenyl)Cl]₂ with the ligand in diethyl ether. nih.gov | ³¹P{¹H} NMR (for phosphine (B1218219) analogues), X-ray crystallography. nih.gov |
| Copper Complexes | Reaction with copper(II) salts in aqueous or methanolic medium. nih.gov | X-ray diffraction analysis. nih.gov |
This table is interactive and provides a summary of synthesis and characterization methods.
Structural Diversity and Bonding Modes in Metal-Oxime Adducts
This compound exhibits versatility in its coordination behavior, leading to a variety of structural motifs in its metal complexes. The ligand can coordinate to a metal center in several ways, primarily through the nitrogen of the oxime group and the oxygen of the hydroxyl group. nih.gov
The common bonding modes include:
Monodentate Coordination: The ligand can bind to the metal center through either the nitrogen or the oxygen atom.
Bidentate Chelation: More commonly, the ligand acts as a bidentate N,O-ligand, forming a stable five-membered chelate ring with the metal ion. nih.gov This mode of coordination is often favored as it benefits from the chelate effect, enhancing the stability of the resulting complex.
The specific coordination mode adopted can be influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. This structural diversity is a key feature that allows for the fine-tuning of the electronic and steric properties of the catalyst for specific applications. unt.edu The formation of such varied structures is pivotal in developing catalysts with tailored reactivity. figshare.com
Role in Homogeneous Catalysis
Complexes of this compound are emerging as effective catalysts in a range of homogeneous organic transformations. The ligand's electronic properties can be modulated to influence the catalytic activity of the metal center, making these complexes attractive for various synthetic applications.
Applications in Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. While direct applications of this compound complexes in this area are still developing, the principles of their design suggest significant potential. The mechanism of such catalytic processes often involves oxidative addition, transmetalation, and reductive elimination steps at the metal center. The this compound ligand can influence these steps by modifying the electron density at the metal and by providing a specific steric environment around it. For instance, in reactions like the Heck or Suzuki coupling, the ligand's properties can affect the rate and selectivity of the catalytic cycle. The ability to form stable yet reactive intermediates is crucial for efficient catalysis. nih.gov
Catalytic Activity in Various Organic Transformations
Beyond C-C bond formation, transition metal complexes bearing this compound and related ligands have shown promise in other organic reactions:
Oxidation Reactions: The oxidation of alcohols and other substrates is a fundamental transformation. Metal complexes with hydroxylamine-based ligands have been shown to catalyze aerobic oxidation reactions. nih.gov For example, copper complexes can be active in the oxidation of alcohols to aldehydes or ketones under mild, aerobic conditions.
Hydrogenation and Transfer Hydrogenation: The reduction of unsaturated functional groups is another key area. Iridium and rhodium complexes are known to be effective in the catalytic transfer hydrogenation of ketones and imines. researchgate.net The this compound ligand can be used to create catalysts for the reduction of C=O and C=N bonds.
Hydroamination Reactions: The addition of an N-H bond across a C-C multiple bond is an atom-economical way to synthesize amines. Gold and other late transition metal complexes have been used to catalyze the hydroamination of alkynes. researchgate.net The ligand environment is critical in determining the regioselectivity of this addition.
| Reaction Type | Catalyst System | Potential Application |
| Oxidation | Copper/N-(1-phenylethylidene)hydroxylamine | Aerobic oxidation of alcohols. nih.gov |
| Transfer Hydrogenation | Iridium or Rhodium/N-(1-phenylethylidene)hydroxylamine | Reduction of ketones and imines. researchgate.net |
| Hydroamination | Gold/N-(1-phenylethylidene)hydroxylamine | Synthesis of imines and amines from alkynes. researchgate.net |
This interactive table summarizes the catalytic applications of this compound complexes.
Asymmetric Catalysis and Enantioselective Transformations
A significant area of interest is the use of chiral versions of this compound in asymmetric catalysis. By using an enantiomerically pure ligand, it is possible to create a chiral catalytic environment that can direct a reaction to produce one enantiomer of the product preferentially over the other.
The chiral analogue, (R)-N-(1-phenylethyl)hydroxylamine, has been successfully employed in enantioselective catalysis. For example, its use in copper hydride-catalyzed anti-Markovnikov hydroamination of alkenes has resulted in high yields and excellent stereoselectivity. The steric and electronic properties of this chiral ligand are instrumental in controlling the facial selectivity of the addition to the double bond.
Furthermore, these chiral hydroxylamines have been used to enhance enantiomeric ratios in [3+2] cycloaddition reactions for the synthesis of isoxazolidin-5-ones. The bulky phenylethyl group on the nitrogen atom creates a well-defined chiral pocket around the metal center, which is responsible for the observed enantioselectivity. The development of such catalysts is crucial for the synthesis of enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.
Influence on Chiral Induction in Hydrogenation Reactions
The asymmetric hydrogenation of oximes, such as this compound, and related C=N double bond systems like nitrones, is a highly significant transformation for producing chiral hydroxylamines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. portalgepes.com The primary challenge in the hydrogenation of oximes is the inherent lability of the N-O bond, which can lead to undesired cleavage and the formation of primary amines as byproducts. portalgepes.comincatt.nl Overcoming this challenge while achieving high levels of enantioselectivity has been a major focus of recent research.
Several catalytic systems have been developed that demonstrate significant influence on chiral induction in the hydrogenation of oxime substrates.
Iridium-Catalyzed Hydrogenation:
A notable breakthrough involves the use of robust cyclometalated iridium(III) complexes bearing a chiral cyclopentadienyl (B1206354) (Cp*) ligand. portalgepes.comnih.gov These catalysts have proven effective for the asymmetric hydrogenation of oximes under highly acidic conditions, which surprisingly helps to prevent the cleavage of the N-O bond. portalgepes.comacs.org The reaction can be carried out at room temperature, yielding valuable N-alkoxy amines with excellent enantiomeric ratios (up to 98:2) and high turnover numbers (up to 4000). nih.govacs.org The success of this method relies on the catalyst's ability to operate efficiently on the protonated oxime substrate, suppressing the over-reduction pathway. portalgepes.com Research has shown that the geometry of the oxime substrate (E/Z isomers) can significantly impact reactivity and selectivity, with conditions promoting fast E/Z equilibration leading to optimal results. portalgepes.com
Similarly, iridium catalysts bearing the BINAP ligand have been explored for the asymmetric hydrogenation of nitrones, which are N-oxides of imines and are structurally related to oximes. While rhodium catalysts showed no enantioselectivity, iridium complexes could hydrogenate nitrones to the corresponding N-hydroxylamines with moderate to good enantioselectivity (up to 86% ee), particularly for substrates with electron-withdrawing groups on the aryl moiety.
Nickel-Catalyzed Hydrogenation:
More recently, earth-abundant transition metals have been employed to address this challenge. An environmentally friendly, nickel-catalyzed asymmetric hydrogenation of oximes has been reported, affording chiral hydroxylamines in up to 99% yield and 99% enantiomeric excess (e.e.). incatt.nl This method represents a significant advancement, solving the long-standing problem of selective oxime hydrogenation without requiring O-substitution. incatt.nl Computational studies suggest that weak interactions between the nickel catalyst and the oxime substrate are crucial for lowering the reaction barriers and controlling the generation of chirality. nih.gov
The following table summarizes key research findings in the asymmetric hydrogenation of oxime and nitrone substrates.
| Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee%) / Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|---|
| Generic Oxime Ethers | Cyclometalated Ir(III) with Chiral Cp* Ligand | Quantitative | up to 98:2 e.r. | portalgepes.comnih.gov |
| Unsubstituted Oximes | Nickel Complex | up to 99% | up to 99% ee | incatt.nl |
| (E)-N-1-(p-chlorophenylethylidene)methylamine N-oxide | [IrCl(cod)]₂/(S)-BINAP | 96% | 86% ee | |
| (E)-N-1-(m-bromophenylethylidene)methylamine N-oxide | [IrCl(cod)]₂/(S)-BINAP | 98% | 81% ee | |
| (E)-N-benzyl substituted nitrone | [IrCl(cod)]₂/(S)-BINAP | 98% | 75% ee |
Development of Chiral Ligands based on this compound Scaffolds
The design and synthesis of novel chiral ligands are cornerstones of asymmetric catalysis. nih.govdicp.ac.cn The structural framework of this compound offers an intriguing, though not yet extensively exploited, scaffold for the development of new chiral ligands. The potential lies in the strategic introduction of chiral elements and additional coordinating functionalities onto its basic structure.
The core this compound scaffold possesses several sites amenable to modification for ligand development:
The Phenyl Ring: Functionalization of the aromatic ring is a classic strategy in ligand design. Introducing chiral substituents or groups capable of secondary coordination (e.g., phosphines, ethers, or other heterocycles) at the ortho- or meta-positions could create a bidentate or tridentate ligand. This approach could enforce a rigid, chiral environment around a coordinated metal center, similar to strategies used in ligands derived from binaphthyl scaffolds. nih.gov
The Ethylidene Moiety: The methyl group on the ethylidene backbone could be replaced with other alkyl or aryl groups. If a chiral, non-racemic group is introduced at this position, it could serve as the primary source of chirality for the resulting ligand.
The Hydroxylamine (B1172632) Group: The N-OH group is a key feature, offering a coordination site through either the nitrogen or oxygen atom, or both. snnu.edu.cn The hydrogen atom of the hydroxyl group can be replaced by various organic moieties. For instance, connecting the oxygen atom to another coordinating group via a chiral linker could generate a family of P,N, O,N, or N,N-type bidentate ligands. This concept is analogous to the modular synthesis of well-established ligand families like phosphinooxazolines (PHOX) or pyridine-oxazolines (PyOx). nih.gov
A conceptual approach, termed "scaffolding ligands," involves ligands that reversibly and covalently bind to a substrate. nih.gov While not directly using the this compound backbone, this strategy highlights the potential for a ligand derived from this scaffold to not only coordinate a metal but also interact with a substrate through other means, potentially enhancing reactivity and selectivity.
The development of such ligands from the this compound scaffold would involve multi-step synthetic sequences. For example, a chiral amino alcohol could be condensed with a functionalized acetophenone (B1666503) derivative to create a chiral oxime-based ligand. The versatility of the oxime functional group allows for further transformations, providing a modular platform for tuning the steric and electronic properties of the final ligand to suit specific catalytic applications. While concrete examples of this specific scaffold being widely used are still emerging, its structural components offer clear and rational pathways for the design of the next generation of chiral ligands.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of N-(1-phenylethylidene)hydroxylamine, providing unambiguous data on its proton and carbon framework. A significant feature of its synthesis is the formation of two geometric isomers, the (E) and (Z) forms, which can be distinguished and quantified by NMR. Research indicates that the synthesis typically yields a mixture of these isomers, with the (E)-isomer being the major product in an approximate 8:1 ratio over the (Z)-isomer. researchgate.netnih.gov The higher stability of the (E)-isomer is the driving force behind its preferential formation. researchgate.net
Detailed ¹H and ¹³C NMR Spectral Analysis
¹H NMR Spectroscopy provides distinct signals for the different types of protons in the molecule. The spectra clearly show separate signals for the major (E) and minor (Z) isomers. researchgate.net The hydroxyl proton (-OH) is particularly diagnostic, appearing as a singlet far downfield. The aromatic protons of the phenyl group typically appear as a complex multiplet, while the methyl protons give rise to a sharp singlet.
Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for this compound Isomers researchgate.net Data recorded in DMSO-d₆.
| Proton Type | (E)-Isomer (Major) | (Z)-Isomer (Minor) | Multiplicity |
|---|---|---|---|
| -OH | 11.24 | ~11.23 (shoulder) | Singlet (s) |
| Aromatic (2H) | 7.65 | 7.94 | Doublet (d) |
| Aromatic (3H) | 7.32 - 7.38 | 7.49 - 7.52 | Multiplet (m) |
| -CH₃ | 2.15 | Not distinctly resolved | Singlet (s) |
¹³C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum for the major (E)-isomer shows characteristic signals for the imine carbon (C=N), the aromatic carbons, and the methyl carbon.
Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for (E)-N-(1-phenylethylidene)hydroxylamine spectrabase.com Data recorded in CDCl₃.
| Carbon Type | Chemical Shift (δ) |
|---|---|
| C=N | 156.2 |
| Aromatic (C-ipso) | 136.7 |
| Aromatic (CH) | 129.4 |
| Aromatic (CH) | 128.7 |
| Aromatic (CH) | 126.2 |
| -CH₃ | 12.5 |
Application of 2D NMR Experiments for Structural Assignment
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are invaluable for the definitive assignment of complex structures. For this compound, several 2D techniques would be applied for complete structural elucidation.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the adjacent protons within the phenyl ring, confirming their relative positions.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the signal at ~2.15 ppm to the methyl carbon at ~12.5 ppm, and the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons (those without attached protons). For instance, HMBC would show a correlation from the methyl protons (~2.15 ppm) to both the imine carbon (~156.2 ppm) and the quaternary ipso-carbon of the phenyl ring (~136.7 ppm), confirming the core structure of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. The most prominent is a broad band for the O-H stretch of the hydroxyl group. The disappearance of the strong carbonyl (C=O) absorption from the starting material (acetophenone) and the appearance of a C=N absorption are key indicators of successful oxime formation. researchgate.net
Interactive Data Table: Characteristic IR Absorption Bands for this compound researchgate.netspectrabase.com
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H | ~3212 - 3249 | Broad stretch, characteristic of hydroxyl group |
| C=N | ~1497 - 1680 | Imine stretch |
| Aromatic C=C | ~1449 | Ring stretch |
| C-N | ~925 | Stretch |
| Aromatic C-H | ~764 | Out-of-plane bend |
Ultraviolet-Visible (UV-Vis) Spectrophotometry provides information about the electronic transitions within the molecule. The spectrum is dominated by absorptions due to π-π* transitions within the conjugated system, which includes the phenyl ring and the C=N double bond. Literature on the parent compound acetophenone (B1666503) shows strong absorptions around 241 nm, and it is expected that its oxime derivative will have a similar absorption profile due to the preserved aromatic chromophore. photochemcad.com
Mass Spectrometry (MS) in Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and probing the fragmentation pattern of this compound. The analysis confirms the successful synthesis of the compound by identifying its molecular ion peak. researchgate.netnih.gov
For this compound (C₈H₉NO), the expected molecular weight is approximately 135.17 g/mol . Electron ionization mass spectrometry (EI-MS) shows a clear molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 135. researchgate.net This confirms the elemental composition of the molecule. The fragmentation pattern provides further structural evidence and typically includes major fragments from the loss of a methyl group ([M-CH₃]⁺ at m/z 120), a hydroxyl radical ([M-OH]⁺ at m/z 118), the phenyl radical (C₆H₅⁺ at m/z 77), and a characteristic peak for the benzonitrile (B105546) cation at m/z 103.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and the absolute configuration of stereoisomers. While a full crystallographic report for this compound was not found in the surveyed literature, related studies provide significant insight.
The structure of similar oximes has been solved using single-crystal X-ray diffraction, with data refined using programs like SHELXL. spectrabase.com Furthermore, solid-state NMR studies on (E)-acetophenone oxime have been used to determine key structural parameters that are in excellent agreement with those obtained from X-ray diffraction experiments. photochemcad.com These studies have established the carbon-nitrogen double bond length (rC=N) to be 1.28 ± 0.02 Å. photochemcad.com This technique is unparalleled in its ability to unambiguously determine the (E) or (Z) geometry of the oxime in the solid state and to characterize intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of N-(1-phenylethylidene)hydroxylamine.
Geometry Optimization and Electronic Structure Calculations
Computational chemists employ DFT methods, particularly the B3LYP functional combined with various basis sets like 6-311++G(d,p), to determine the most stable three-dimensional arrangement of atoms in this compound. nih.gov This process, known as geometry optimization, is crucial for obtaining accurate predictions of other molecular properties.
This compound exists as two geometric isomers, the E- and Z-isomers. Computational studies have shown that the E-isomer is more stable than the Z-isomer. misuratau.edu.ly Energy minimization calculations using the MM2 method found the minimized energies to be 3.65 kcal/mol for the E-isomer and 6.88 kcal/mol for the Z-isomer, indicating a significant stability difference. misuratau.edu.ly This theoretical finding is consistent with experimental observations from 1H NMR, which show a higher population of the E-isomer. misuratau.edu.ly
The electronic structure of the molecule is also elucidated through DFT. Natural Bond Orbital (NBO) analysis is a common technique used to understand electron delocalization, charge transfer within the molecule, and the nature of chemical bonds. tandfonline.com For a related compound, 2-hydroxy-2-phenyl acetophenone (B1666503) oxime, NBO analysis revealed strong intramolecular hydrogen bonding interactions that contribute to its stability. tandfonline.com
Table 1: Calculated Minimized Energies of this compound Isomers
| Isomer | Computational Method | Minimized Energy (kcal/mol) |
| E-isomer | MM2 | 3.65 |
| Z-isomer | MM2 | 6.88 |
This table is generated based on data from a study on the synthesis and isomer determination of acetophenone oxime. misuratau.edu.ly
Energetic Profiles of Reaction Pathways and Transition State Analysis
DFT calculations are instrumental in mapping the energetic landscapes of chemical reactions involving this compound. This includes identifying transition states, intermediates, and calculating the activation energies that govern reaction rates.
A significant reaction of oximes is the Beckmann rearrangement, where the oxime is converted into an amide. Computational studies on the Beckmann rearrangement of acetophenone oxime catalyzed by trifluoroacetic acid (TFA) have proposed a reaction mechanism involving the formation of an oxime ester of TFA as a key intermediate. unive.it The reaction then proceeds through a rearrangement to form a trifluoroacetyl acetamide (B32628), which sustains the catalytic cycle. unive.it
Furthermore, the oxidation of acetophenone oximes has been investigated, with proposed mechanisms involving the formation of an iminoxy radical in the rate-determining step. asianpubs.org DFT calculations can be used to model the electronic changes during such electron transfer processes and to calculate the energy barriers for different proposed pathways. jyu.finih.gov
Prediction of Spectroscopic Parameters (NMR, IR)
DFT provides a powerful means to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural confirmation.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. For acetophenone, the precursor to the oxime, DFT calculations at the B3LYP/6-311++G(d, p) level have shown good agreement with experimental IR spectra. nih.gov In studies of acetophenone oxime itself, the characteristic vibrational modes, such as the O-H stretch and the C=N imino group stretch, are identified and assigned based on computational results. Experimental IR data for acetophenone oxime shows a hydroxyl group stretch around 3212 cm⁻¹ and a C=N stretch at 1497 cm⁻¹. misuratau.edu.ly For a related substituted acetophenone oxime, a strong O-H stretching band was observed at 3236 cm⁻¹ in the IR spectrum. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. tandfonline.comnih.gov For dipterocarpol (B1150813) oxime, a complex triterpenoid, a screening of 144 different DFT methods demonstrated that high accuracy in predicting chemical shifts could be achieved. rsc.orgnih.gov In the case of this compound, experimental ¹H NMR data has been used to differentiate between the E and Z isomers, with the hydroxyl proton appearing at distinct chemical shifts for each. misuratau.edu.lyarpgweb.com For the major (E) isomer, the hydroxyl proton is observed at 11.24 ppm, while for the minor (Z) isomer, it appears at 11.23 ppm. misuratau.edu.lyarpgweb.com
Table 2: Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Experimental Value |
| IR | O-H stretch | 3212 cm⁻¹ |
| IR | C=N stretch | 1497 cm⁻¹ |
| ¹H NMR (Major, E-isomer) | -OH proton | 11.24 ppm |
| ¹H NMR (Minor, Z-isomer) | -OH proton | 11.23 ppm |
This table is compiled from experimental data reported in the literature. misuratau.edu.lyarpgweb.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. While specific MD studies on the parent this compound are not widely available, research on related compounds demonstrates the utility of this technique.
For instance, MD simulations have been used to study a substituted acetophenone oxime, cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime, in solution to understand the formation of hydrogen bonds and its molecular dynamics. nih.gov In another study, MD simulations were employed to investigate the behavior of acetophenone within an amorphous polyethylene (B3416737) matrix, revealing how the molecule affects the polymer's properties and acts as a trap site. nih.gov These examples highlight the potential of MD simulations to explore the conformational landscape and intermolecular interactions of this compound in various media.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally determined reactivity data.
While specific QSRR studies focusing on the reactivity of this compound are not prevalent in the literature, the general methodology is well-established. longdom.orgnih.gov For a series of related oximes, QSRR models could be developed to predict various aspects of their reactivity, such as their rate of hydrolysis, oxidation, or their efficacy in specific chemical transformations. The molecular descriptors used in such models can be derived from DFT calculations and can include electronic properties (like atomic charges and orbital energies), steric parameters, and topological indices. The development of robust QSRR models would be a valuable tool for designing new oxime derivatives with tailored reactivity for various applications.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Chemical Architectures
The reactivity of the C=N-OH functionality in N-(1-phenylethylidene)hydroxylamine makes it a versatile starting material for constructing intricate molecular frameworks. Its utility spans the synthesis of various heterocyclic systems and as a precursor to valuable chiral amines.
Synthesis of Diverse Heterocyclic Compounds
This compound serves as a key precursor in the synthesis of a variety of heterocyclic compounds. The nitrogen and oxygen atoms of the hydroxylamine (B1172632) moiety, along with the adjacent carbon atom of the ethylidene group, provide a reactive scaffold for cyclization reactions. For instance, it can react with various reagents to form five- and six-membered heterocyclic rings.
One notable application involves its use in the synthesis of isoxazole (B147169) derivatives. The reaction of this compound with alkynes or other suitable coupling partners can lead to the formation of the isoxazole ring, a core structure found in many biologically active molecules. Similarly, it can participate in reactions to form other heterocycles such as oxazines and pyrazoles, often through multi-step synthetic sequences initiated by the functional groups of the hydroxylamine. samipubco.com
The synthesis of these heterocyclic compounds is of significant interest due to their wide-ranging applications in medicinal chemistry and materials science. The ability to utilize a readily available precursor like this compound simplifies synthetic routes and provides access to a diverse library of heterocyclic structures.
Precursor for the Preparation of Chiral Amines
The reduction of the C=N double bond in this compound and its derivatives is a key strategy for the synthesis of chiral amines. Chiral amines are of immense importance in the pharmaceutical industry, as the stereochemistry of a drug molecule often dictates its biological activity. The presence of the phenylethyl group allows for stereoselective reduction, leading to the formation of enantiomerically enriched amines.
Various catalytic systems have been developed to achieve the asymmetric reduction of oximes and their ethers, which are structurally related to this compound. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction, yielding either the (R) or (S) enantiomer of the corresponding amine with high selectivity. The resulting chiral amines are valuable intermediates for the synthesis of a wide range of pharmaceuticals and other fine chemicals.
Role in Polymer Chemistry and Additives
The utility of this compound extends into the field of polymer science, where it can be incorporated into polymer backbones or used as an additive to modify the properties of existing polymers. Its thermal and chemical stability, coupled with its reactive functional group, make it an attractive candidate for creating advanced polymeric materials.
When used as a monomer or co-monomer in polymerization reactions, this compound can introduce specific functionalities into the polymer chain. These functionalities can enhance properties such as thermal stability, flame retardancy, or adhesion. The presence of the aromatic ring and the hydroxylamine group can also influence the polymer's mechanical and optical properties.
As an additive, this compound and its derivatives can act as stabilizers, antioxidants, or cross-linking agents. Their ability to scavenge free radicals can help to prevent polymer degradation, thereby increasing the material's lifespan and performance. In some cases, these additives can also improve the processability of polymers.
Research into Photochemical and Photothermal Applications
Recent research has begun to explore the potential of this compound and related hydroxylamine derivatives in photochemical and photothermal applications. The electronic properties of the molecule, particularly the presence of the aromatic ring and the C=N-OH group, suggest that it may absorb light in the UV-visible region and undergo photochemical transformations.
Hydroxylamine derivatives have been investigated as precursors for nitrogen-centered radicals under visible-light photoredox catalysis. nih.gov This reactivity opens up possibilities for using this compound in light-driven organic reactions, offering a green and efficient alternative to traditional synthetic methods. The generation of radicals from this precursor could be harnessed for a variety of chemical transformations, including C-H functionalization and polymerization initiation.
Furthermore, there is growing interest in the photothermal properties of organic molecules. While specific research on the photothermal applications of this compound is still emerging, related compounds have been studied for their ability to convert light energy into heat. This property is particularly relevant for applications in photothermal therapy and materials science. researchgate.net Future research may uncover the potential of this compound in these cutting-edge areas.
Future Research Trajectories and Scientific Challenges
Development of Novel and Efficient Synthetic Routes
The synthesis of oximes, including N-(1-phenylethylidene)hydroxylamine, is a cornerstone of organic chemistry, providing access to a wide array of valuable compounds. nih.gov While traditional methods for oxime synthesis exist, there is a persistent demand for more efficient, environmentally friendly, and versatile procedures. nih.gov
Future research is directed towards the development of novel catalytic systems that can operate under mild conditions with high yields. For instance, the use of bismuth compounds like Bi₂O₃ in solvent-free "grindstone" chemistry has shown promise for the synthesis of various aldoximes and ketoximes, offering a green alternative to conventional methods. nih.gov This approach minimizes waste and often requires shorter reaction times. nih.gov Similarly, mechanochemical methods, using simple mortar and pestle grinding, have been established for a broad range of ketones, demonstrating the potential for solvent-free and robust ketone-to-oxime conversions. researchgate.net
Another avenue of exploration is the use of metal-based catalysts to facilitate oxime formation. For example, a single-step ammoximation process using titanium silicate-1 (TS-1) has been developed for the synthesis of cyclohexanone (B45756) oxime, a crucial precursor for Nylon-6. hydro-oxy.com This process generates hydroxylamine (B1172632) in situ, avoiding the need to transport and store this often-unstable reagent. hydro-oxy.com The development of similar catalytic systems for the synthesis of this compound could offer significant advantages in terms of efficiency and safety.
The table below summarizes various synthetic approaches for ketoximes, highlighting the diversity of catalysts and reaction conditions being explored.
| Catalyst/Reagent | Substrate(s) | Reaction Conditions | Yield | Reference(s) |
| Bi₂O₃ | Aldehydes and ketones | Grinding, room temperature, solvent-free | Excellent | nih.gov |
| TiO(acac)₂/NH₂OH·HCl | Structurally different aldehydes and ketones | Refluxing CH₃CN | High to excellent | researchgate.net |
| AuPd/TiO₂ with TS-1 | Cyclohexanone, ammonia, H₂ | Elevated temperature (80 °C) | 77% (oxime yield) | hydro-oxy.com |
| Hydroxylamine hydrochloride, potassium hydroxide | Acetophenone (B1666503) derivatives | Reflux | Moderate to good | arpgweb.comresearchgate.net |
| Hydroxylamine hydrochloride, sodium acetate (B1210297) | Acetophenone | Methanol, room temperature | Not specified | orgsyn.org |
| Li₂CO₃ | Acetophenone oxime acetate, aryl methyl ketones, sulfur | DMSO, 120 °C | Varies | researchgate.net |
Exploration of Unprecedented Reactivity and Mechanistic Discoveries
This compound and its derivatives are not merely synthetic intermediates but also possess a rich and varied reactivity profile. A key area of future research lies in uncovering new reactions and gaining a deeper understanding of their underlying mechanisms.
The Beckmann rearrangement, a classic transformation of oximes to amides, continues to be a subject of study. nih.govthieme.de Mechanistic investigations into the hydrolysis of substituted acetophenone oximes in acidic media have suggested that the rate-determining step involves the general base-catalyzed loss of hydroxylamine from a cationic tetrahedral intermediate. rsc.org Further studies could explore the influence of various catalysts and reaction conditions on the efficiency and selectivity of this rearrangement for this compound.
Beyond the Beckmann rearrangement, oxime esters derived from compounds like this compound are emerging as versatile precursors in radical chemistry. nih.gov Research has shown that under visible-light irradiation, these esters can undergo C-C bond cleavage to generate valuable nitrogen-containing heterocyclic compounds. nih.gov The exploration of these radical-mediated transformations opens up new avenues for the synthesis of complex molecular architectures.
Furthermore, the oxime functionality can participate in cycloaddition reactions and act as a directing group in C-H functionalization reactions. rsc.org For instance, the coupling of acetophenone ketoximes with arylacetic acids and elemental sulfur has been shown to produce fused thieno[3,2-d]thiazoles. rsc.org Delving into the scope and mechanism of these reactions will undoubtedly lead to the discovery of novel synthetic methodologies.
Expansion of Catalytic Versatility and Stereocontrol
The development of chiral catalysts for the stereoselective transformation of oximes is a significant challenge and a major focus of future research. The ability to control the stereochemistry of products derived from this compound is crucial for applications in areas such as pharmaceutical synthesis.
Recent advancements have seen the development of catalytic systems for the stereoconvergent synthesis of ketoximes, which is vital as the E/Z isomeric ratio of the starting oxime can significantly impact the stereoselectivity of subsequent reactions. thieme.denih.gov For example, a stereospecific 1,4-metallate shift has been utilized for this purpose. thieme.de
Furthermore, the catalytic reduction of oximes to hydroxylamines presents a direct route to valuable chiral building blocks. nih.gov While challenges such as over-reduction to the primary amine exist, both heterogeneous and homogeneous catalysts have been developed. nih.gov Future efforts will likely focus on creating more active and selective catalysts, including those based on earth-abundant metals and chiral organocatalysts. nih.gov The development of biocatalytic methods for the reduction of oximes is another promising, yet underdeveloped, area. nih.gov
Metal complexes incorporating hydroxylamine or oxime ligands are also being investigated for their catalytic activity. nih.govnih.gov For instance, copper complexes of crown-hydroxylamines have shown catalytic activity in aerobic oxidation reactions. nih.gov The design and synthesis of novel metal complexes with this compound as a ligand could lead to new catalysts with unique reactivity and selectivity. researchgate.net
Integration of Advanced Computational Models for Predictive Research
Computational chemistry is poised to play an increasingly important role in guiding future research on this compound. Density Functional Theory (DFT) and other theoretical methods can provide invaluable insights into reaction mechanisms, predict the stability of intermediates and transition states, and help in the rational design of new catalysts and reagents. scispace.comresearchgate.netacs.org
For example, computational studies have been used to investigate the thermal decomposition pathways of hydroxylamine, revealing that a bimolecular isomerization is the most energetically favorable initial step. scispace.comresearchgate.net Similar theoretical investigations into the reactions of this compound could elucidate complex mechanistic details that are difficult to probe experimentally.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to design new derivatives of this compound with desired properties. researchgate.net By correlating structural features with reactivity or biological activity, these models can predict the most promising candidates for synthesis and testing, thereby accelerating the discovery process. For instance, computational methods have predicted that the electronic effects of substituents are important for the O-H bond dissociation energies of N-monosubstituted hydroxylamines, which in turn affects their free radical scavenging activity. acs.orgnih.gov
Interdisciplinary Research with Related Oxime and Hydroxylamine Systems
The knowledge gained from studying this compound can be leveraged and expanded through interdisciplinary research that connects to the broader fields of oxime and hydroxylamine chemistry. This includes applications in materials science, analytical chemistry, and bioorthogonal chemistry.
Oxime esters are utilized in the photopolymerization of compounds containing C=C bonds, highlighting their role in materials science. researchgate.net The reactivity of this compound allows it to form stable derivatives with carbonyl compounds, making it useful in analytical methods for their detection and quantification.
A particularly exciting area of interdisciplinary research is bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov Oxime ligation, the reaction between a hydroxylamine and a ketone or aldehyde, is a key bioorthogonal reaction used for protein bioconjugation and the synthesis of constrained peptides. acs.orgnih.govanu.edu.au While ketones are generally less reactive than aldehydes in these ligations, their inertness to biological functional groups makes them preferred handles. acs.org Future research could explore the potential of this compound or its derivatives in developing new bioorthogonal probes and labeling strategies.
Comparative studies between this compound and other oxime and hydroxylamine systems can also provide valuable insights. researchgate.netresearchgate.netnih.gov Understanding the similarities and differences in their reactivity, acidity, and biological properties can lead to a more comprehensive understanding of this important class of compounds and pave the way for new applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-phenylethylidene)hydroxylamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via condensation of acetophenone with hydroxylamine hydrochloride. Optimize by adjusting pH (acidic conditions, e.g., HCl), temperature (60–80°C), and solvent (ethanol/water mixtures). Purification involves recrystallization from ethanol. Yields >80% are achievable with stoichiometric control and reduced side-product formation .
Q. What spectroscopic techniques are most effective for characterizing This compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm, multiplet), methyl group (δ 2.1 ppm, singlet), and hydroxylamine proton (δ 8.3 ppm, broad).
- IR : C=N stretch (~1600 cm⁻¹) and N–O stretch (~930 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 135.16 (C₈H₉NO) .
Q. How does This compound participate in standard organic reactions, such as nucleophilic additions or reductions?
- Methodological Answer :
- Nucleophilic Addition : Reacts with Grignard reagents (e.g., CH₃MgBr) at the C=N bond to form secondary amines.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields N-(1-phenylethyl)hydroxylamine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How does This compound function as a radical scavenger in transition metal-catalyzed reactions, and what mechanistic insights support this role?
- Methodological Answer : The compound stabilizes reactive intermediates via resonance (delocalization of the N–O radical). In Fe³⁺/Cu²⁺-catalyzed oxidations, it donates electrons to suppress chain-termination pathways. Validate using ESR spectroscopy to detect radical intermediates .
Q. What strategies can be employed to achieve enantioselective transformations using This compound derivatives?
- Methodological Answer : Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Rhodium with chiral phosphine ligands). For enantioselective hydrogenation, ionic liquid/CO₂ biphasic systems enhance selectivity (80–90% ee) .
Q. How can researchers resolve discrepancies in reported biological activities of This compound derivatives, particularly when comparing in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability : Use hepatic microsomal assays (rat/rabbit) to assess CYP450-mediated oxidation/reduction pathways (e.g., conversion to o-aminophenol analogs) .
- Bioavailability : Compare plasma protein binding (ultrafiltration) and tissue distribution (radiolabeled tracers) .
Q. What are the critical safety considerations when handling This compound in laboratory settings?
- Methodological Answer :
- Stability : Store as oxalate salts to prevent decomposition. Avoid heating >100°C (risk of exothermic decomposition).
- Handling : Use explosion-proof fume hoods and inert atmospheres (N₂/Ar) during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
